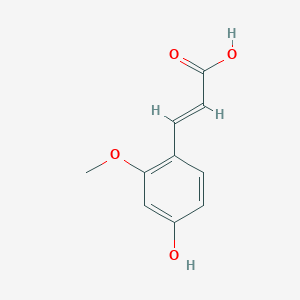

3-(4-Hydroxy-2-methoxyphenyl)acrylic acid

Description

Context within Hydroxycinnamic Acids and Natural Phenolic Compounds

Phenolic compounds are a diverse group of secondary metabolites produced by plants, characterized by an aromatic ring bearing one or more hydroxyl groups. They are broadly categorized into several classes, including flavonoids, tannins, and phenolic acids. The latter group is subdivided into hydroxybenzoic acids and hydroxycinnamic acids (HCAs).

Hydroxycinnamic acids, which possess a C6-C3 carbon skeleton (a phenyl ring attached to a three-carbon propanoic acid side chain), are ubiquitous in the plant kingdom and are significant components of the human diet. nih.gov Well-known members of this family include caffeic acid, p-coumaric acid, and ferulic acid. 3-(4-Hydroxy-2-methoxyphenyl)acrylic acid belongs to this important class of natural products, sharing the fundamental hydroxycinnamic acid backbone but distinguished by its specific pattern of substituents on the phenyl ring.

Structural Distinctiveness of the 2-Methoxy-4-Hydroxy Isomer and its Academic Significance

The identity and properties of a hydroxycinnamic acid are defined by the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on its phenyl ring. The academic significance of this compound lies in its isomeric relationship to more extensively studied compounds, particularly ferulic acid.

The key distinction is the position of the methoxy group. In ferulic acid, the methoxy group is at the C3 position, whereas in the subject compound, it is located at the C2 position. This seemingly minor shift has profound implications for the molecule's electronic properties, steric profile, and potential for intramolecular interactions, such as hydrogen bonding. The biological activity of phenolic compounds, especially their antioxidant capacity, is highly dependent on the arrangement of these functional groups. nih.gov The position of the methoxy group can influence the stability of the phenoxyl radical formed during antioxidant reactions, thereby altering its radical-scavenging efficacy. nih.gov This structural uniqueness is the primary driver of academic interest, as it raises fundamental questions about how positional isomerism dictates biological function.

| Compound Name | Systematic Name | -OH Position | -OCH₃ Position |

|---|---|---|---|

| This compound | 4-Hydroxy-2-methoxycinnamic acid | C4 | C2 |

| Ferulic Acid | 4-Hydroxy-3-methoxycinnamic acid | C4 | C3 |

| Isoferulic Acid | 3-Hydroxy-4-methoxycinnamic acid | C3 | C4 |

Overview of Research Motivations and Underexplored Facets of the Compound

The primary motivation for investigating this compound is the potential for discovering novel or enhanced biological activities compared to its well-known isomers. Ferulic acid is celebrated for a wide array of therapeutic properties, including antioxidant, anti-inflammatory, neuroprotective, and antidiabetic effects. nih.gov Research is driven by the hypothesis that the 2-methoxy isomer could exhibit superior performance in one of these areas or possess entirely new activities due to its distinct structure.

Despite this strong rationale, this compound remains a significantly underexplored molecule. A survey of scientific literature reveals a stark contrast between the wealth of data on ferulic acid and the scarcity of studies on the 2-methoxy isomer. This knowledge gap represents a compelling opportunity for future research.

Key Underexplored Areas:

Biological Activity Profile: There is a notable lack of comprehensive in vitro and in vivo studies to characterize its antioxidant, anti-inflammatory, antimicrobial, and anticancer potential.

Comparative Efficacy: Direct, head-to-head studies comparing its biological potency against ferulic and isoferulic acids are absent from the literature.

Pharmacokinetics and Metabolism: Its absorption, distribution, metabolism, and excretion (ADME) profile is currently unknown, preventing an assessment of its bioavailability and therapeutic potential.

Synthetic and Industrial Applications: While it holds potential as a precursor in organic synthesis, its applications in this area have not been thoroughly investigated.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-hydroxy-2-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDKFNWQAKHTBC-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 3-(4-Hydroxy-2-methoxyphenyl)acrylic Acid

The direct formation of the acrylic acid moiety on the phenyl ring is a common and efficient strategy for synthesizing the title compound. The Knoevenagel condensation is a cornerstone method, though other classic organic reactions also present viable pathways.

The Knoevenagel condensation is a widely employed method for the synthesis of α,β-unsaturated acids. longdom.org This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid, in the presence of a basic catalyst. wikipedia.org For the synthesis of this compound, the reaction proceeds between 2-hydroxy-4-methoxybenzaldehyde (B30951) and malonic acid.

The reaction is typically catalyzed by a weak base, often an amine like pyridine (B92270), sometimes with a co-catalyst like piperidine (B6355638). thepharmajournal.com This specific variant, using pyridine as a solvent and catalyst, is often referred to as the Doebner modification of the Knoevenagel condensation. thepharmajournal.com Under these conditions, the initial condensation product undergoes decarboxylation to yield the final cinnamic acid derivative. thepharmajournal.com

Optimization of reaction parameters is crucial for maximizing yield and purity. Key parameters include the choice of solvent and catalyst, the molar ratio of reactants, and the reaction temperature. Research on analogous syntheses, such as that of 3-(4-hydroxyphenyl)acrylic acid, has shown that using 1,4-dioxane (B91453) as a solvent with a pyridine and piperidine catalyst system can increase yields compared to using pyridine alone. Elevating the molar ratio of malonic acid to the aldehyde can also drive the reaction to completion.

| Parameter | Condition/Variation | Rationale/Effect on Reaction |

|---|---|---|

| Solvent | Pyridine | Acts as both solvent and base catalyst; traditional method. |

| Solvent | 1,4-Dioxane | Can improve yield and is considered more environmentally benign than pyridine. |

| Catalyst | Pyridine/Piperidine | Piperidine acts as a more potent basic co-catalyst, accelerating the reaction. |

| Reactant Ratio | Increased Malonic Acid:Aldehyde ratio (e.g., 3:1) | Shifts the equilibrium towards the product, increasing overall yield. |

| Energy Source | Microwave Irradiation | Can dramatically reduce reaction times from hours to minutes. jk-sci.com |

While the Knoevenagel condensation is prevalent, other named reactions in organic chemistry offer alternative routes to cinnamic acid derivatives.

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding acid (e.g., sodium acetate). longdom.orgwikipedia.org For the target molecule, 2-hydroxy-4-methoxybenzaldehyde would be reacted with acetic anhydride and sodium acetate (B1210297) at high temperatures. jk-sci.comonlineorganicchemistrytutor.com The reaction proceeds through an aldol-type condensation followed by dehydration and hydrolysis to yield the α,β-unsaturated acid. onlineorganicchemistrytutor.com

Heck Reaction: A more modern alternative is the palladium-catalyzed Heck reaction, which couples an aryl halide with an alkene. thepharmajournal.commatthey.com To synthesize the target compound, an appropriately halogenated precursor, such as 4-bromo-3-methoxyphenol (B10137) (after protection of the hydroxyl groups), would be coupled with acrylic acid or one of its esters (e.g., sodium acrylate (B77674) or methyl acrylate) in the presence of a palladium catalyst and a base. asianpubs.orgasianpubs.org This method is highly versatile and can be performed in various solvent systems, including aqueous-biphasic systems which facilitate catalyst recycling. asianpubs.orgasianpubs.org

Precursor Chemistry and Intermediate Derivatization for Compound Construction

The availability and synthesis of the starting materials, particularly the substituted benzaldehyde, are critical. The primary precursor for the Knoevenagel and Perkin reactions is 2-hydroxy-4-methoxybenzaldehyde. wikipedia.org This compound can be synthesized via several routes. A common laboratory method involves the selective methylation of 2,4-dihydroxybenzaldehyde (B120756). chemicalbook.com This is typically achieved by reacting 2,4-dihydroxybenzaldehyde with a methylating agent like dimethyl sulfate (B86663) or iodomethane (B122720) in the presence of a mild base such as potassium carbonate, which preferentially methylates the more acidic 4-hydroxyl group over the chelated 2-hydroxyl group. chemicalbook.com Another route involves the Reimer-Tiemann reaction of 3-methoxyphenol (B1666288) with chloroform (B151607) and a strong base. ontosight.ai

Intermediate derivatization strategies provide alternative pathways. For instance, a multi-step synthesis can be designed starting from a different precursor, which is modified through several steps to construct the final molecule. This approach allows for greater control over the substitution pattern and can be used to introduce specific functional groups.

Preparation of Structurally Related Derivatives and Analogues for Research Investigations

To explore structure-activity relationships, derivatives and analogues of this compound are often required. These are typically prepared by modifying the functional groups of the parent compound.

The carboxylic acid and phenolic hydroxyl groups are readily available sites for chemical modification.

Esterification: The carboxylic acid moiety can be converted to an ester via Fischer esterification, reacting the compound with an alcohol (e.g., ethanol, butanol) under acidic catalysis (e.g., sulfuric acid). wikipedia.org Alternatively, coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) can be used to form esters or amides under milder conditions. beilstein-journals.org The phenolic hydroxyl group can also be esterified, typically using an acyl chloride or anhydride in the presence of a base.

Etherification: The phenolic hydroxyl group can be converted to an ether, most commonly through the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a base (e.g., sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., ethyl iodide) to form the corresponding ether.

| Reaction Type | Functional Group Targeted | Typical Reagents | Product Type |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (-COOH) | Alcohol (R-OH), Acid Catalyst (H₂SO₄) | Carboxylate Ester (-COOR) |

| Amidation | Carboxylic Acid (-COOH) | Amine (R-NH₂), Coupling Agent (EDC) | Amide (-CONHR) |

| Williamson Ether Synthesis | Phenolic Hydroxyl (-OH) | Base (NaH), Alkyl Halide (R-X) | Aryl Ether (-OR) |

| Electrophilic Aromatic Substitution | Phenyl Ring | HNO₃/H₂SO₄ or Br₂ | Ring-Nitrated or Ring-Brominated Derivative |

Further structural diversity can be achieved by modifying the core structure.

Phenyl Ring Modifications: The existing hydroxyl and methoxy (B1213986) groups are ortho-, para-directing and activating for electrophilic aromatic substitution. Given the substitution pattern of the title compound, the C3 and C5 positions on the phenyl ring are activated and sterically accessible. Therefore, reactions such as nitration (using nitric acid/sulfuric acid) or halogenation (e.g., with Br₂) would be expected to yield 3- and/or 5-substituted derivatives. figshare.comgoogle.com

Acrylic Acid Moiety Modifications: The acrylic acid portion of the molecule also offers sites for modification. The double bond can be reduced via catalytic hydrogenation to yield the corresponding saturated propanoic acid derivative. The carboxylic acid group can be converted to a variety of other functional groups, including amides, as previously mentioned. beilstein-journals.org It is also possible to synthesize analogues with substituents on the alkene carbons. For example, using a substituted active methylene compound in the initial Knoevenagel condensation (e.g., ethyl acetoacetate (B1235776) instead of malonic acid) can lead to derivatives with alkyl or other groups attached to the α-carbon of the acrylic acid chain.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 3-(4-Hydroxy-2-methoxyphenyl)acrylic acid, offering detailed insight into the proton and carbon environments within the molecule.

One-dimensional NMR spectra provide fundamental information about the chemical environment and number of different protons and carbons. The (E)-isomer is typically observed, characterized by a large coupling constant between the vinylic protons.

The ¹H NMR spectrum reveals distinct signals for each proton. The acrylic protons present as two doublets in the vinylic region, with a characteristic coupling constant (~16 Hz) confirming their trans configuration. The three protons on the aromatic ring exhibit a specific splitting pattern determined by their substitution. The methoxy (B1213986) group protons appear as a sharp singlet, while the phenolic and carboxylic acid protons are often observed as broad singlets.

The ¹³C NMR spectrum displays ten distinct signals, corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is found furthest downfield. The aromatic region shows six signals, with oxygen-substituted carbons appearing at lower field strengths. The vinylic carbons and the methoxy carbon are also clearly resolved. nih.gov

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~12.20 | br s | - | -COOH |

| ~9.50 | br s | - | Ar-OH |

| ~7.55 | d | ~16.0 | H-α |

| ~7.40 | d | ~8.4 | H-6 |

| ~6.45 | d | ~2.3 | H-3 |

| ~6.40 | dd | ~8.4, 2.3 | H-5 |

| ~6.30 | d | ~16.0 | H-β |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~168.5 | C=O |

| ~160.0 | C-4 |

| ~159.0 | C-2 |

| ~142.0 | C-α |

| ~129.5 | C-6 |

| ~117.0 | C-β |

| ~115.5 | C-1 |

| ~108.0 | C-5 |

| ~99.0 | C-3 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a strong cross-peak would be observed between the vinylic protons (H-α and H-β), confirming their connectivity. Additionally, correlations between the coupled aromatic protons (H-5 and H-6) would be visible, helping to delineate the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbon atoms. This technique allows for the direct assignment of carbon signals based on the already-assigned proton signals. For instance, the proton signal at ~7.40 ppm (H-6) would show a correlation to the carbon signal at ~129.5 ppm (C-6).

A correlation from the methoxy protons (~3.80 ppm) to the aromatic carbon C-2 (~159.0 ppm), confirming the position of the methoxy group.

Correlations from the vinylic proton H-β (~6.30 ppm) to the aromatic carbons C-1 and C-2, linking the acrylic side chain to the phenyl ring.

Correlations from both vinylic protons (H-α and H-β) to the carbonyl carbon (~168.5 ppm), confirming the structure of the acrylic acid moiety.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound provides clear evidence of its key functional groups. A very broad absorption band is typically observed in the range of 3400-2500 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydrogen-bonded carboxylic acid and phenolic hydroxyl groups. The C=O stretching of the α,β-unsaturated carboxylic acid gives rise to a strong, sharp absorption band around 1680-1660 cm⁻¹. The C=C stretching vibrations of the alkene and the aromatic ring appear in the 1630-1580 cm⁻¹ region. Finally, strong bands corresponding to C-O stretching of the ether and phenol (B47542) groups are found in the 1280-1100 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400–2500 (broad) | O-H stretch | Carboxylic acid, Phenol |

| ~3050 | C-H stretch | Aromatic/Vinylic |

| ~2950 | C-H stretch | -OCH₃ |

| ~1670 | C=O stretch | α,β-unsaturated Carboxylic acid |

| ~1625 | C=C stretch | Alkene |

| ~1590, 1510 | C=C stretch | Aromatic ring |

| ~1260 | C-O stretch | Aryl ether |

Raman spectroscopy provides complementary information to FT-IR. The spectrum is often dominated by strong signals from the more polarizable bonds. For this compound, intense Raman scattering is expected for the symmetric C=C stretching vibration of the aromatic ring (around 1600 cm⁻¹) and the C=C stretching of the conjugated alkene side chain (around 1630 cm⁻¹). The carbonyl (C=O) stretch is typically weaker in the Raman spectrum compared to its intense absorption in the IR.

Table 4: Predicted Raman Shifts

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1630 | C=C stretch | Alkene |

| ~1600 | C=C stretch | Aromatic ring (symmetric) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and provides structural information based on the fragmentation pattern of the molecule. The nominal molecular weight of this compound (C₁₀H₁₀O₄) is 194 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 194. The fragmentation pattern provides corroborating evidence for the structure. Common fragmentation pathways would include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺ leading to a peak at m/z 177.

Loss of water (H₂O): [M - 18]⁺ resulting in a peak at m/z 176.

Loss of a carboxyl group (•COOH): [M - 45]⁺ yielding a significant fragment at m/z 149.

Decarboxylation (loss of CO₂): [M - 44]⁺ giving a peak at m/z 150.

The fragmentation of the side chain can lead to a stable tropylium-like ion or other characteristic aromatic fragments that further confirm the identity of the compound.

Table 5: Expected Mass Spectrometry Fragments (EI-MS)

| m/z Value | Proposed Fragment | Identity |

|---|---|---|

| 194 | [C₁₀H₁₀O₄]⁺ | Molecular Ion (M⁺) |

| 177 | [M - •OH]⁺ | Loss of hydroxyl radical |

| 176 | [M - H₂O]⁺ | Loss of water |

| 150 | [M - CO₂]⁺ | Loss of carbon dioxide |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a cornerstone technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₁₀H₁₀O₄. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O). This theoretical value serves as a benchmark against which experimental data are compared for confirmation.

Theoretical Exact Mass: 194.05791 Da nih.gov

Experimental HRMS analysis of a purified sample would be expected to yield a measured mass that corresponds to this theoretical value within a very low margin of error (typically < 5 ppm), thus confirming the elemental composition.

Table 1: HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O₄ | nih.gov |

| Theoretical Monoisotopic Mass | 194.05790880 Da | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides critical information about the molecule's structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the compound's specific arrangement of atoms and functional groups, allowing for differentiation between isomers.

In a typical MS/MS experiment for this compound, the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ would be selected as the precursor ion. Collision-induced dissociation (CID) would then generate a series of product ions. Key fragmentation pathways for hydroxycinnamic acids often involve the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, as well as cleavages related to the acrylic acid side chain and the methoxy group. researchgate.netmdpi.com The specific fragmentation pattern helps to confirm the positions of the hydroxyl and methoxy groups on the phenyl ring, distinguishing it from its isomer, ferulic acid.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

For instance, the crystal structure of a magnesium(II) complex of isoferulic acid, [Mg(H₂O)₆]·(C₁₀H₉O₄)₂·6H₂O, has been reported. nih.gov In this structure, the isoferulic acid exists as an anion, and the crystal architecture is stabilized by a network of hydrogen-bonding interactions between the ligand's functional groups, coordinated water molecules, and lattice water molecules. nih.gov Similarly, a heterometallic Mn(II)/Na(I) complex forms a 3D coordination polymer. nih.gov

Additionally, the crystal structure of a related compound, (Z)-2-Hydroxy-3-(4-methoxyphenyl)acrylic acid, reveals that molecules are linked into dimers by intermolecular hydrogen bonds between the carboxylic acid groups. nih.govresearchgate.net These dimers are further cross-linked into sheets. nih.govresearchgate.net Such studies demonstrate how the molecule's functional groups dictate its solid-state packing and intermolecular interactions.

Table 2: Crystallographic Data for a Related Derivative, (Z)-2-Hydroxy-3-(4-methoxyphenyl)acrylic acid

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O₄ | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 6.7440 (13) | nih.govresearchgate.net |

| b (Å) | 5.4290 (11) | nih.govresearchgate.net |

| c (Å) | 24.933 (5) | nih.govresearchgate.net |

| β (°) | 93.28 (3) | nih.govresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The chromophore of this compound, which is the part of the molecule responsible for light absorption, is the entire conjugated system comprising the phenyl ring, the acrylic acid side chain, and the auxochromic hydroxyl and methoxy groups.

This extended π-system gives rise to strong UV absorption. mdpi.com The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent and the pH of the medium, which can alter the ionization state of the phenolic hydroxyl and carboxylic acid groups. mdpi.com Theoretical studies predict strong UV absorption, suggesting a potential role in limiting photo-induced free radical formation. mdpi.comresearchgate.net Experimental data for the closely related isoferulic acid (3-hydroxy-4-methoxycinnamic acid) show absorption maxima at approximately 219, 243, 293, and 323 nm. caymanchem.com These absorptions are attributed to π → π* electronic transitions within the conjugated system.

Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts

Chromatographic methods are indispensable for separating this compound from complex mixtures, assessing its purity, and quantifying its presence.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile compounds like hydroxycinnamic acids. Reversed-phase HPLC, using a C18 stationary phase, is commonly employed for separation. ebi.ac.uk

The mobile phase typically consists of an aqueous component (often acidified with phosphoric acid or formic acid to ensure the carboxylic acid remains in its protonated form) and an organic modifier like acetonitrile (B52724) or methanol. ebi.ac.ukosha.gov Detection is usually performed with a UV detector, set at a wavelength corresponding to one of the compound's absorption maxima (e.g., ~320 nm), or with a photodiode array (PDA) detector to acquire the full UV spectrum. The retention time under specific conditions is a key identifier, and the peak area allows for quantification. This technique is crucial for determining the purity of synthetic batches and for isolating the compound from natural extracts.

Table 3: Example HPLC Conditions for Analysis of Related Compounds

| Parameter | Condition | Source |

|---|---|---|

| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) | ebi.ac.uk |

| Mobile Phase | Acetonitrile / 0.05% Phosphoric Acid (25:75, v/v) | ebi.ac.uk |

| Flow Rate | 1.0 mL/min | osha.gov |

| Detection | UV | ebi.ac.uk |

Due to its low volatility, resulting from the polar carboxylic acid and phenolic hydroxyl groups, this compound is not directly amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net Therefore, a chemical derivatization step is required to convert the polar functional groups into less polar, more volatile moieties. gcms.cz

Common derivatization strategies for compounds containing hydroxyl and carboxyl groups include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert the -OH and -COOH groups into trimethylsilyl (B98337) (-OTMS and -COOTMS) ethers and esters, respectively. jfda-online.com

Alkylation/Esterification: Reagents such as trimethylsilyldiazomethane (B103560) or BF₃/methanol can be used to specifically convert the carboxylic acid to its methyl ester. gcms.cz

Once derivatized, the resulting volatile compound can be readily separated on a standard non-polar GC column (e.g., one with a dimethylpolysiloxane stationary phase) and identified by its characteristic mass spectrum. researchgate.net This approach is highly sensitive and provides excellent structural information but requires additional sample preparation steps.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and spectroscopic characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is employed to determine the optimized ground-state geometry, which corresponds to the lowest energy conformation of the molecule. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to perform the calculations. The resulting optimized structure provides theoretical values for bond lengths and angles. materialsciencejournal.org

These theoretical parameters can be validated by comparing them with experimental data obtained from X-ray crystallography. For instance, in a study of a similar compound, (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, the root mean square deviation (RMSD) between the DFT-optimized structure and the X-ray diffraction (XRD) geometry was found to be 0.077 Å, indicating a high level of accuracy for the chosen theoretical model. For a related isomer, (Z)-2-Hydroxy-3-(4-methoxyphenyl)acrylic acid, crystallographic analysis provided precise experimental bond lengths and angles that serve as a benchmark for computational results. nih.govresearchgate.net

Table 1: Comparison of Selected Theoretical and Experimental Geometric Parameters for an Acrylic Acid Derivative.

| Parameter | Theoretical Value (DFT/B3LYP) | Experimental Value (X-ray Crystallography) |

|---|---|---|

| C=C Bond Length (Å) | 1.347 | 1.338 |

| C=O Bond Length (Å) | 1.212 | 1.225 |

| C-O (Phenol) Bond Length (Å) | 1.365 | 1.368 |

| C-C-O Angle (°) | 123.5 | 124.1 |

| Dihedral Angle (°) (Benzene Ring vs. Acrylic Moiety) | 15.0 | 18.0 |

Note: Data presented is illustrative and based on typical findings for structurally related compounds as specific comprehensive DFT studies on 3-(4-Hydroxy-2-methoxyphenyl)acrylic acid were not available. materialsciencejournal.orgnih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity or ionization potential. materialsciencejournal.orgyoutube.com Conversely, the LUMO acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity or electron affinity. materialsciencejournal.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.govdergipark.org.tr A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr A small gap indicates that the molecule is more polarizable and more reactive. libretexts.org These energies are typically calculated using DFT or time-dependent DFT (TD-DFT) methods. materialsciencejournal.orgbhu.ac.in

Table 2: Calculated Electronic Properties of an Acrylic Acid Derivative.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.15 |

| ELUMO | -2.40 |

| Energy Gap (ΔE) | 3.75 |

Note: Values are representative examples from studies on analogous chalcone (B49325) derivatives. The HOMO is often delocalized over the electron-rich phenyl ring, while the LUMO may be distributed across the acrylic acid moiety. materialsciencejournal.org

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions involved (e.g., π→π* or n→π*).

By performing these calculations in different simulated solvent environments using models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), it is possible to predict solvatochromic shifts. The theoretical spectra can then be compared with experimentally measured UV-Vis spectra to validate the computational approach. A close agreement between the calculated and experimental λmax values confirms the accuracy of the DFT method for describing the electronic structure of the molecule.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations provide valuable insights into its conformational landscape and dynamic behavior in different environments, such as in a solvent. mdpi.com

The simulation begins with an optimized molecular structure and places it in a simulation box, often filled with solvent molecules like water. mdpi.com By solving Newton's equations of motion for the system, the simulation generates a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov Analysis of this trajectory can reveal:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the molecule's backbone from its initial structure, one can assess its stability over the simulation period. mdpi.com

Flexibility: The root-mean-square fluctuation (RMSF) of individual atoms or functional groups highlights the most flexible regions of the molecule. mdpi.com

Solvent Interactions: MD simulations can characterize how the molecule interacts with surrounding solvent molecules, including the formation and breaking of hydrogen bonds. mdpi.com

Conformational Changes: The simulations can explore different accessible conformations and the transitions between them, providing a comprehensive view of the molecule's flexibility and preferred shapes in solution. mdpi.com

In Silico Ligand-Target Interaction Prediction and Binding Site Analysis

In silico methods are instrumental in medicinal chemistry for predicting how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme. These computational techniques can help identify potential biological activities and guide further experimental research.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves placing the ligand in the binding site of a protein and calculating the binding affinity, often expressed as a binding energy or docking score. nih.gov A lower binding energy typically indicates a more stable and favorable interaction. nih.gov

For a compound like this compound, docking studies could be performed against various protein targets to explore its potential as an inhibitor. For instance, related cinnamic acid derivatives have been investigated for their ability to inhibit enzymes like cyclooxygenase-2 (COX-2) or epidermal growth factor receptor (EGFR) kinase. researchgate.net

The analysis of the docking results reveals key information:

Binding Affinity: A quantitative score (e.g., in kcal/mol) that ranks the binding pose.

Key Interactions: Identification of specific amino acid residues in the protein's active site that interact with the ligand. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

Binding Conformation: The three-dimensional arrangement of the ligand within the binding pocket.

Table 3: Example of Molecular Docking Results for a Cinnamic Acid Derivative with a Protein Target.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| COX-2 | -9.5 | Ser530 | Hydrophobic |

| Tyr385 | Hydrophobic | ||

| Arg120 | Hydrogen Bond | ||

| EGFR Kinase | -8.2 | Lys745 | Hydrogen Bond |

| Leu718 | Hydrophobic |

Note: This table presents hypothetical data based on findings for similar compounds to illustrate the type of information obtained from molecular docking studies. nih.govresearchgate.net

Binding Energy Calculations and Interaction Hotspot Identification

Computational chemistry and theoretical investigations play a crucial role in understanding the molecular interactions of compounds like this compound. Methodologies such as binding energy calculations and the identification of interaction hotspots are pivotal in predicting how this molecule might interact with biological targets, such as proteins or nucleic acids. These in silico techniques provide valuable insights at the atomic level, guiding further experimental research.

Binding energy calculations are employed to quantify the strength of the association between a ligand, in this case, this compound, and its target receptor. A more negative binding energy value typically indicates a more stable and favorable interaction. These calculations are often derived from molecular docking simulations, which predict the preferred orientation of the compound when bound to a target. The binding energy is a sum of various energetic contributions, including electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties.

Interaction hotspot identification involves analyzing the binding pose of this compound within the active site of a target protein. This analysis pinpoints the key amino acid residues that form significant interactions with the ligand. These "hotspots" are critical for the stability of the ligand-receptor complex and can include hydrogen bond donors and acceptors, hydrophobic pockets, and regions capable of electrostatic interactions. Understanding these hotspots can inform the rational design of more potent and selective analogs of the compound.

While the principles of these computational methods are well-established, a detailed search of scientific literature did not yield specific studies reporting binding energy calculations or interaction hotspot analyses for this compound. Such investigations would typically be presented in research focused on the molecular docking of this compound against a specific biological target. The absence of such data in publicly accessible databases prevents the inclusion of specific research findings or data tables in this article.

For illustrative purposes, a hypothetical data table for binding energy calculations and interaction hotspots is presented below. It is important to emphasize that the data in this table is not based on actual research findings for this compound but serves as an example of how such data would be typically presented.

Hypothetical Binding Energy and Interaction Data

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase X | -8.5 | Lys78, Asp184 | Hydrogen Bond |

| Val34, Leu132 | Hydrophobic | ||

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355 | Hydrogen Bond, Pi-Pi Stacking |

Exploration of Biological Interactions and Mechanistic Pathways Preclinical and in Vitro Focus

Investigation of Antioxidant Mechanisms and Free Radical Scavenging Potentials in Model Systems

The antioxidant potential of phenolic compounds like 3-(4-Hydroxy-2-methoxyphenyl)acrylic acid is a primary area of investigation. This typically involves both chemical and cell-based assays to determine their capacity to neutralize free radicals and mitigate oxidative stress.

Cellular Antioxidant Activity in Non-Human Cell Lines

To understand the antioxidant effects in a more biologically relevant context, cellular antioxidant activity (CAA) assays are utilized. These assays measure the ability of a compound to prevent intracellular oxidative stress in cultured cells, such as non-human cell lines. A common method involves pre-loading cells with a fluorescent probe that becomes oxidized in the presence of reactive oxygen species (ROS), leading to an increase in fluorescence. The antioxidant capacity of the test compound is then determined by its ability to reduce this fluorescence.

Specific data on the cellular antioxidant activity of this compound in any non-human cell line is not currently available in published research.

Enzymatic Modulation and Inhibition Studies in Biochemical Assays

Phenolic compounds can exert their biological effects by interacting with and modulating the activity of various enzymes, particularly those involved in oxidative processes and inflammation.

Enzyme Kinetic Analysis and Inhibition Mechanism Elucidation

To understand how a compound inhibits an enzyme, kinetic studies are performed. These analyses can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and provide the inhibition constant (Ki). This is achieved by measuring the enzyme's reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk or Dixon plots. Such detailed mechanistic studies for this compound have not been reported.

Investigation of Cellular Responses and Signaling Pathway Perturbations in Cell-Based Research Models

Beyond direct enzyme inhibition, it is crucial to investigate how a compound affects cellular behavior and signaling pathways. This provides a more comprehensive understanding of its potential biological effects. Research on related isomers offers some insight into the pathways that could be relevant for this compound. For instance, ferulic acid (4-hydroxy-3-methoxycinnamic acid) has been shown to modulate signaling pathways involved in cancer cell proliferation and apoptosis, including the AKT and ERK 1/2 pathways. nih.gov It is plausible that this compound could influence similar pathways, but this requires direct experimental verification.

Future research in this area would involve treating various cell-based models with the compound and assessing changes in cell viability, proliferation, apoptosis, and the activation or inhibition of specific proteins within key signaling cascades using techniques such as western blotting, quantitative PCR, and reporter gene assays.

Modulation of Cellular Proliferation and Apoptosis in In Vitro Models

The potential of this compound and its analogues to modulate cellular proliferation and induce apoptosis has been a subject of interest in preclinical cancer research. While direct studies on this compound are limited, research on structurally related cinnamic acid derivatives provides valuable insights into their potential anticancer activities.

Cinnamic acid and its derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines. mdpi.com For instance, a study investigating the effects of alpha-cyano-4-hydroxy-3-methoxycinnamic acid (a derivative of ferulic acid) on breast cancer cells (MCF-7, T47D, and MDA-231) revealed a dose- and time-dependent decrease in cell proliferation and viability. nih.gov This compound also induced programmed cell death, or apoptosis, with minimal effects on non-tumoral cells. nih.gov The induction of apoptosis was associated with an increase in the pro-apoptotic protein Bax and a higher Bax/Bcl-2 ratio, indicating a shift in the cellular balance towards cell death. nih.gov

Furthermore, various synthetic derivatives of cinnamic acid have been evaluated for their cytotoxic effects against different cancer cell lines. biointerfaceresearch.comnih.gov One study synthesized a series of novel cinnamic acid derivatives and tested their in vitro cytotoxicity on the A-549 lung cancer cell line. biointerfaceresearch.com Several of these compounds significantly reduced the viability of A-549 cells, with IC50 values ranging from 10 µM to 18 µM. biointerfaceresearch.com Another study on cinnamic acid-progenone hybrids showed their potential as antiproliferative agents against A549, H157, HepG2, MCF-7, and HL-60 cell lines. nih.gov

The mechanism by which these compounds induce apoptosis can vary. Some cinnamic acid derivatives have been shown to induce cell cycle arrest, a process that can precede apoptosis. iiarjournals.orgunimi.it For example, certain cinnamic acid dimers caused 'S' phase cell cycle arrest in breast cancer cells, suggesting an inhibition of DNA replication. iiarjournals.org The induction of apoptosis by some derivatives has been linked to the modulation of the p53/p21 axis, which plays a crucial role in cell cycle regulation and apoptosis. unimi.it

The following interactive data table summarizes the in vitro cytotoxic activity of various cinnamic acid derivatives on different cancer cell lines, as reported in the literature.

| Compound | Cell Line | IC50 (µM) | Reference |

| Cinnamic Acid Derivative 5 | A-549 (Lung Cancer) | 10.36 | biointerfaceresearch.com |

| Cinnamic Acid Derivative 12 | A-549 (Lung Cancer) | > 25 | biointerfaceresearch.com |

| 3,4,5-trihydroxycinnamic acid decyl ester | MCF-7 (Breast Cancer) | ~3.2 | mdpi.com |

| Caffeic Acid Phenethyl Ester (CAPE) | MCF-7 (Breast Cancer) | 5 µg/mL | nih.gov |

| Synthetic derivative MZ-6 | MCF-7, MDA-MB-231 (Breast Cancer) | Dose-dependent inhibition | nih.gov |

Impact on Inflammatory Mediators and Gene Expression in Cell Cultures

This compound belongs to the phenylpropanoid class of compounds, which are known to possess anti-inflammatory properties. nih.govnih.govnumberanalytics.com The anti-inflammatory effects of cinnamic acid derivatives are often attributed to their ability to modulate key pro-inflammatory pathways and the expression of inflammatory mediators. nih.gov

Studies on various hydroxycinnamic acid derivatives have demonstrated their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. nih.govnih.gov This inhibition is often accompanied by a reduction in the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production during inflammation. nih.govnih.gov For example, cycloartenyl ferulate, a derivative of ferulic acid, significantly reduced LPS-induced NO production and the mRNA expression of iNOS and cyclooxygenase-2 (COX-2), another important inflammatory enzyme. researchgate.net

The anti-inflammatory actions of these compounds are often mediated through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. mdpi.comresearchgate.net NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com Cinnamic acid derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators. mdpi.comresearchgate.net

Furthermore, phenylpropanoids can influence the expression of genes involved in their own biosynthesis. nih.govfrontiersin.orgmdpi.com For instance, exposure to stressors can induce the expression of key enzymes in the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate: CoA ligase (4CL), leading to an increased production of these compounds. frontiersin.orgmdpi.com

The table below provides a summary of the effects of various cinnamic acid derivatives on inflammatory mediators in cell culture models.

| Compound/Extract | Cell Line | Effect | Reference |

| E-cinnamaldehyde | RAW 264.7 | IC50 for NO inhibition: 55 µM | rsc.org |

| o-methoxycinnamaldehyde | RAW 264.7 | IC50 for NO inhibition: 35 µM | rsc.org |

| E-cinnamaldehyde | RAW 264.7 | IC50 for TNF-α inhibition: 63 µM | rsc.org |

| o-methoxycinnamaldehyde | RAW 264.7 | IC50 for TNF-α inhibition: 78 µM | rsc.org |

| Cycloartenyl ferulate | RAW 264.7 | Reduced LPS-induced NO production and iNOS/COX-2 mRNA expression | researchgate.net |

| Diferuloylputrescine (DFP) | RAW 264.7 | Potent inhibition of NO production and iNOS expression | nih.gov |

| p-dicoumaroyl-putrescine (DCP) | RAW 264.7 | Significant inhibition of NO production and iNOS expression | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues in Biological Contexts

The biological activity of cinnamic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the acrylic acid side chain. nih.govresearchgate.netnih.gov Structure-activity relationship (SAR) studies help in understanding how these structural features contribute to their anti-proliferative and anti-inflammatory effects.

For anti-cancer activity, the presence and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring are crucial. nih.govmdpi.com For example, in a series of cinnamic acid derivatives, it was observed that the presence of a catechol (dihydroxy) moiety often enhances cytotoxic activity. unimi.it The number and position of methoxy groups also play a significant role, with some studies suggesting that they can improve the interaction with cellular targets. nih.govnih.gov Modifications to the carboxylic acid group, such as esterification or amidation, can also significantly impact activity. mdpi.comnih.gov For instance, converting the carboxylic acid to an amide has been shown to modulate the anti-proliferative effects. unimi.it

SAR studies have also indicated that increasing the lipophilicity of cinnamic acid derivatives, for instance by forming amides with alkyl chains, can enhance their cellular uptake and, consequently, their biological activity. atlasofscience.org However, excessive lipophilicity can sometimes lead to reduced activity. mdpi.com

Bioavailability and Metabolic Transformation Studies in Non-Human Biological Systems (e.g., Microsomal Stability, Plasma Protein Binding)

Cinnamic acid itself is reported to be quickly absorbed and metabolized. researchgate.netnih.gov In rodents, after oral administration, cinnamic acid is metabolized mainly into hippuric acid. nih.gov The bioavailability of cinnamic acid can be influenced by the formulation and the presence of other compounds. researchgate.netnih.gov

The metabolic stability of a compound is often assessed using in vitro models such as liver microsomes. These studies help to predict how a compound will be metabolized in the body. While specific microsomal stability data for this compound is lacking, studies on other small molecules indicate that such assays are crucial for predicting their metabolic clearance. researchgate.net

Plasma protein binding is another important pharmacokinetic parameter that can affect the distribution and availability of a drug. Compounds that are highly bound to plasma proteins have a smaller fraction available to exert their pharmacological effects. Studies on hydroxycinnamic acid derivatives have shown that they can bind to plasma proteins like bovine serum albumin. nih.govrsc.org The extent of binding can be influenced by the specific substitutions on the cinnamic acid structure.

The table below presents a summary of available pharmacokinetic data for cinnamic acid.

| Parameter | Value | Species | Reference |

| Bioavailability (F) | 95.98% | Mice | researchgate.net |

| Primary Metabolite | Hippuric Acid | Rats | nih.gov |

It is important to note that these parameters can vary significantly between different derivatives and species. Therefore, specific studies on this compound are necessary to determine its precise pharmacokinetic profile.

Applications in Advanced Materials and Chemical Sciences

Utilization as a Building Block in Complex Organic Synthesis

The structural features of 3-(4-Hydroxy-2-methoxyphenyl)acrylic acid make it a versatile precursor in organic synthesis. The carboxylic acid, phenol (B47542), and alkene moieties can all participate in a wide range of chemical transformations, allowing for the construction of more complex molecules.

The synthesis of hydroxycinnamic acids themselves often proceeds through classic reactions like the Knoevenagel–Doebner condensation or the Heck reaction nih.gov. For instance, a common route involves reacting a substituted hydroxybenzaldehyde with malonic acid nih.gov. This inherent reactivity highlights its potential as a starting material.

Research on its isomers demonstrates the synthetic utility of this class of compounds. For example, 3-Hydroxy-4-methoxycinnamic acid has been employed as a starting material for the synthesis of tranilast, an antiallergic drug, and various glycoside compounds . Similarly, 4-methoxycinnamic acid can be converted to its acid chloride, a highly reactive intermediate, which is then used to synthesize pharmaceutical compounds like the anti-adrenergic drug esmolol (B25661) chemicalbook.com. The reactivity of the carboxyl group for esterification and amidation further broadens its utility as a precursor in diverse synthetic pathways cymitquimica.com. These examples underscore the potential of this compound as a foundational building block for creating a variety of complex and pharmacologically relevant molecules.

Role in Polymer Chemistry and Material Design Research

The presence of both a polymerizable acrylic group and reactive hydroxyl and carboxyl functionalities allows this compound and its derivatives to play a significant role in polymer science, both as primary building blocks (monomers) and as functional additives.

Cinnamic acid and its derivatives are valuable bio-based monomers for creating polymers with unique properties, combining features of both polystyrenes and polyacrylates researchgate.net. Research has shown that cinnamic monomers can undergo homopolymerization through techniques like group-transfer polymerization to yield polymers with high heat resistance researchgate.net.

Furthermore, derivatives of hydroxycinnamic acids have been used to create novel functional polymers. For example, 4-hydroxycinnamic acid has been used to synthesize a series of photocrosslinkable and biodegradable polymers researchgate.net. A closely related isomer, ferulic acid (3-(4-hydroxy-3-methoxyphenyl)acrylic acid), can be chemically converted into 2-methoxy-4-vinylphenol (B128420) (MVP), a styrene-like monomer. This biobased monomer serves as a platform for producing a range of thermoplastics and thermoset polymers through radical polymerization, demonstrating a pathway from natural phenolics to advanced materials mdpi.com. The potential for the acrylic double bond in this compound to participate in such polymerization reactions is clear, offering a route to new polymers with potentially useful thermal and biodegradable properties.

Beyond forming the polymer backbone, hydroxycinnamic acid derivatives can be incorporated into materials as additives to impart specific functions. Their inherent antioxidant properties are particularly valuable. Studies have shown that long-chain alkyl esters of p-methoxycinnamic acid can be used as lipophilic additives to protect food, feed, and cosmetic products from oxidative degradation nih.gov.

In a different capacity, cinnamic acid derivatives have been shown to act as effective organocatalysts. For instance, geometric isomers of 3-methoxycinnamic acid have been used to catalyze the polymerization of benzoxazines, significantly lowering the required reaction temperature and making the process more energy-efficient and practical from an industrial standpoint mdpi.com. The phenolic and carboxylic acid groups on this compound suggest it could similarly function as a catalytic additive or as an antioxidant to enhance the stability and performance of various material formulations.

Supramolecular Chemistry and Co-crystallization Studies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds. The this compound molecule is an excellent candidate for such studies due to its hydrogen bond donor (hydroxyl and carboxylic acid) and acceptor (carbonyl and methoxy (B1213986) oxygen) sites. These features allow it to form well-defined, stable multi-component structures known as co-crystals.

The formation of co-crystals is a key strategy in "crystal engineering" to modify the physicochemical properties of a substance—such as solubility, melting point, and bioavailability—without altering its covalent structure bris.ac.uk. This is particularly important in the pharmaceutical industry mdpi.com. Research on related compounds has demonstrated the feasibility of this approach. For example, co-crystals of p-methoxycinnamic acid with succinic acid have been successfully prepared and characterized, resulting in a new crystalline form with a different melting point and morphology oamjms.eu.

Extensive studies on the co-crystallization of various cinnamic acid derivatives with pyridyl-containing molecules like iso-nicotinamide have identified consistent and predictable hydrogen-bonding patterns bris.ac.uk. Typically, a robust hydrogen bond forms between the carboxylic acid of the cinnamic derivative and the nitrogen of the pyridyl ring. The ability of this compound to participate in these specific, directional interactions makes it a prime target for creating novel co-crystals with tailored material properties.

| Cinnamic Acid Derivative | Co-former | Key Supramolecular Interaction | Reference |

|---|---|---|---|

| p-Methoxycinnamic acid | Succinic Acid | Formation of a new crystalline phase with a distinct melting point. | oamjms.eu |

| 4-Hydroxy-3-methoxycinnamic acid | Iso-nicotinamide | Amide–carboxylic acid hydrogen bonding. | bris.ac.uk |

| 4-Hydroxycinnamic acid | Nicotinamide | Carboxylic acid–amide and hydroxyl–pyridyl hydrogen bonding. | bris.ac.uk |

| Piroxicam (API) | 4-Hydroxybenzoic acid | Formation of polymorphic co-crystals with different tautomers. | researchgate.net |

Development of Analytical Reagents and Probes

In the field of analytical chemistry, there is a continuous need for new reagents and probes for the selective detection and quantification of various substances. While this compound and its isomers are often the target analytes in analytical methods, the principles governing their detection also suggest their potential use as sensing components.

Hydroxycinnamic acids are frequently quantified using biosensors, particularly those based on enzymes like laccase and tyrosinase. These enzymes catalyze the oxidation of the phenolic group, generating an electrochemical signal that can be measured mdpi.comresearchgate.net. The sensitivity of this reaction to the structure of the hydroxycinnamic acid—specifically the number and position of hydroxyl groups—is the basis for detection mdpi.comnih.gov.

Furthermore, chemically modified electrodes are being developed for the simultaneous voltammetric detection of multiple hydroxycinnamic acids in a mixture mdpi.com. The general properties of cinnamic derivatives, including their ability to participate in hydrogen bonding and π-π stacking, make them useful in the broader design of chemical sensors sinoshiny.com. These interactions allow a sensor molecule to selectively bind to a target analyte, causing a measurable change in an optical or electrical signal sinoshiny.com. Therefore, by functionalizing the core structure of this compound, it is plausible to develop novel analytical reagents or probes that leverage its specific interaction capabilities for the detection of other molecules.

Future Research Directions and Translational Potential

Development of Green and Sustainable Synthetic Methodologies

The future synthesis of 3-(4-Hydroxy-2-methoxyphenyl)acrylic acid and its derivatives is increasingly geared towards environmentally responsible methods that prioritize efficiency, safety, and sustainability. Traditional chemical syntheses often rely on harsh reagents and organic solvents, prompting a shift towards greener alternatives.

Future research will likely focus on optimizing biocatalytic processes and leveraging microbial cell factories. nih.gov These biotechnological approaches offer the potential for large-scale production from renewable feedstocks, minimizing environmental impact. nih.gov Another promising avenue is the refinement of green chemical procedures, such as the Knoevenagel condensation under solvent-free conditions or using environmentally benign catalysts and solvents like 1,4-dioxane (B91453), which has been shown to improve yields compared to traditional methods using pyridine (B92270). researchgate.net The development of continuous flow synthesis techniques could also offer more efficient, scalable, and automated processes. frontiersin.org

| Method | Principle | Potential Advantages |

| Biocatalysis | Use of enzymes or whole microbial cells to catalyze the synthesis. | High selectivity, mild reaction conditions, use of renewable resources, reduced waste. nih.gov |

| Green Knoevenagel Condensation | Condensation reaction using benign catalysts (e.g., ammonium (B1175870) salts) and minimal or no solvent. | Avoids hazardous solvents like pyridine, increases safety, can improve yield. researchgate.net |

| Microwave-Assisted Extraction (MAE) | Using microwave energy to accelerate the extraction of the compound from natural sources. | Significantly reduced extraction times, lower solvent consumption, increased extraction yield. frontiersin.org |

| Continuous Flow Synthesis | Performing reactions in a continuously flowing stream rather than a batch. | Enhanced reaction control, improved safety, easy scalability, potential for automation. |

Advanced Mechanistic Studies on Biological Interactions

A deeper understanding of how this compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent. While the antioxidant properties of hydroxycinnamic acids are well-documented, future studies must move beyond general activity to pinpoint specific molecular targets and mechanisms of action. nih.govresearchgate.net

Advanced computational and experimental techniques will be central to this effort. Molecular docking and modeling can predict the binding affinity and interaction patterns of the compound with key proteins, such as enzymes involved in inflammation (e.g., COX-2) or neurodegenerative diseases. nih.govfip.org These in silico predictions can then be validated through in vitro enzymatic assays and biophysical techniques like X-ray crystallography to solve the structure of the compound bound to its protein target. Such studies will provide invaluable insights into the structure-activity relationship (SAR), revealing how the specific arrangement of the hydroxyl and methoxy (B1213986) groups on the phenyl ring influences biological activity. nih.govnih.gov

Rational Design and Synthesis of Functionally Enhanced Derivatives

Building on a solid mechanistic understanding, the rational design of novel derivatives offers a powerful strategy to enhance the therapeutic properties of this compound. By strategically modifying its chemical structure, researchers can aim to improve its potency, selectivity, bioavailability, and pharmacokinetic profile.

Drawing from extensive research on its isomer, ferulic acid, future work could involve several key modifications. acs.orgnih.govnih.gov Esterification or amidation of the carboxylic acid group, for instance, can modulate lipophilicity, potentially improving cell membrane permeability and blood-brain barrier penetration. frontiersin.org Altering the substitution pattern on the phenyl ring could also lead to derivatives with enhanced or entirely new biological activities, such as more potent antioxidant, anti-inflammatory, or neuroprotective effects. nih.govmdpi.com A multi-target-directed ligand strategy, where derivatives are designed to interact with multiple pathological targets simultaneously, represents a sophisticated approach for treating complex multifactorial diseases like Alzheimer's. acs.org

| Derivative Type | Design Rationale | Potential Functional Enhancement |

| Esters/Amides | Modify lipophilicity and polarity by derivatizing the carboxylic acid. | Improved bioavailability, enhanced cell permeability, potential for blood-brain barrier penetration. frontiersin.org |

| Hybrid Molecules | Combine the pharmacophore of the parent compound with another bioactive molecule. | Multi-target activity, synergistic therapeutic effects. acs.org |

| Ring-Substituted Analogs | Add or modify functional groups on the phenyl ring. | Increased antioxidant capacity, enhanced binding to specific biological targets, novel biological activities. nih.govmdpi.com |

Exploration of Novel Applications in Chemical Biology and Materials Science

The unique chemical structure of this compound makes it a versatile building block, not just for pharmaceuticals but also for novel materials and chemical tools. Its inherent functionalities—the aromatic ring, the acrylic acid moiety, and the phenolic hydroxyl group—present numerous opportunities for polymerization and conjugation.

In materials science, hydroxycinnamic acids are being explored as monomers for the synthesis of advanced, bio-based polymers. rsc.orgrsc.org These compounds can be used to create polyesters with tunable thermal and physical properties, potentially serving as sustainable alternatives to fossil fuel-based plastics like PET and polystyrene. acs.org The unsaturation in the acrylic side chain also allows for photo-crosslinking, opening applications in photodegradable polymers and responsive materials. researchgate.nettandfonline.com In chemical biology, the compound could be developed into molecular probes to study specific biological pathways or used as a scaffold for creating affinity-based purification tools for proteomics research. acs.org

Integration with "Omics" Technologies for Comprehensive Biological Profiling

To fully grasp the translational potential of this compound, a systems-level understanding of its biological effects is necessary. "Omics" technologies—such as metabolomics and proteomics—provide a powerful, unbiased approach to map the global changes that occur in a biological system upon exposure to the compound.

Future research should integrate these high-throughput techniques. For example, metabolomics analysis of serum or tissue after administration of the compound can identify key metabolic pathways that are modulated, as has been successfully demonstrated with ferulic acid in the context of hyperlipidemia. nih.govbohrium.com This can reveal novel biomarkers of efficacy and previously unknown mechanisms of action. nih.gov Similarly, proteomics can identify which cellular proteins are differentially expressed or post-translationally modified, providing direct insight into the compound's targets and downstream signaling effects. nih.gov Combining these omics datasets with network pharmacology can create a comprehensive profile of the compound's bioactivity, helping to predict its therapeutic effects and potential side effects, thereby accelerating its journey from the lab to clinical application. bohrium.com

Q & A

Q. What are the recommended synthetic routes for 3-(4-Hydroxy-2-methoxyphenyl)acrylic acid in laboratory settings?

The compound can be synthesized via Knoevenagel condensation, where a substituted benzaldehyde reacts with malonic acid derivatives in the presence of a catalytic base. For analogous methoxyphenyl acrylic acids, reaction optimization includes temperature control (60–80°C) and solvent selection (e.g., ethanol or pyridine) to enhance yield . Characterization of intermediates using TLC and NMR is critical to monitor reaction progression.

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- FT-IR : Identification of hydroxyl (3200–3500 cm⁻¹), carboxylic acid (2500–3300 cm⁻¹), and conjugated carbonyl (1680–1700 cm⁻¹) groups.

- NMR : -NMR for methoxy (δ 3.7–3.9 ppm) and aromatic proton assignments; -NMR to confirm the acrylate backbone and substituent positions.

- X-ray crystallography : For definitive structural elucidation, SHELX software is widely used for refinement, particularly for resolving steric effects in ortho-substituted phenyl groups .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under dark, dry conditions at room temperature. Avoid exposure to strong acids/bases, oxidizing agents, and moisture, as these may degrade the acrylate group or methoxy substituent . For long-term storage, inert gas purging (argon/nitrogen) is recommended.

Q. What natural sources or extraction methods are reported for structurally related compounds?

Analogous hydroxy-methoxyphenyl acrylates (e.g., 3-(3-hydroxy-4-methoxyphenyl)-2-propenoic acid) are isolated from Cinnamomum cassia bark via ethanol extraction followed by silica gel chromatography . Phytochemical screening protocols include HPLC-DAD for purity assessment.

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data between synthetic batches?

Use deuterated solvents (e.g., DMSO-d₆) to minimize solvent artifacts. For ambiguous proton signals, employ 2D NMR techniques (COSY, HSQC) to assign coupling pathways. Cross-validate with X-ray crystallography to confirm substituent positions and rule out polymorphic variations . For unresolved issues, computational NMR prediction tools (e.g., DFT-based simulations) can aid interpretation.

Q. What experimental strategies are effective for studying oxidation pathways and reactive intermediates?

- HPLC-MS : Track degradation products in real-time under controlled oxidative conditions (e.g., H₂O₂ exposure).

- Isotopic labeling : Use -labeled water to trace hydroxylation pathways.

- In situ FT-IR : Monitor carbonyl group transformations during oxidation .

Q. How can computational modeling predict the biological activity of derivatives?

Q. What methodologies are used to study metabolic pathways involving this compound?

- Isotope tracing : Administer -labeled compound to cell cultures and analyze metabolites via LC-MS.

- Enzyme assays : Incubate with human liver microsomes to identify phase I/II metabolism products (e.g., glucuronidation of the phenolic hydroxyl group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.